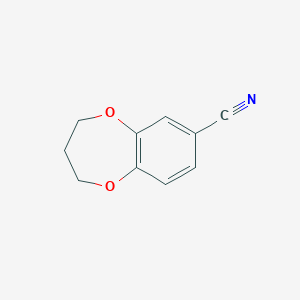![molecular formula C17H12F3NO4S B12500589 3-[(2,3-difluoro-1-hydroxy-7-methanesulfonyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-fluorobenzonitrile](/img/structure/B12500589.png)
3-[(2,3-difluoro-1-hydroxy-7-methanesulfonyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PT2977, also known as belzutifan, is a small molecule inhibitor of hypoxia-inducible factor 2 alpha (HIF-2α). This compound has been developed as a therapeutic agent for the treatment of cancers associated with von Hippel-Lindau (VHL) disease, particularly clear cell renal cell carcinoma (ccRCC). PT2977 has demonstrated improved potency and pharmacokinetic properties compared to its predecessor, PT2385 .
Preparation Methods
The synthesis of PT2977 involves several key steps, including the introduction of fluorine atoms and the formation of a sulfonylindan structure. The synthetic route typically involves:
Fluorination: Introduction of fluorine atoms to enhance potency and reduce lipophilicity.
Sulfonylation: Formation of the sulfonylindan structure to improve pharmacokinetic properties.
Coupling Reactions: Coupling of various intermediates to form the final compound.
Industrial production methods for PT2977 are designed to optimize yield and purity while minimizing environmental impact. These methods often involve the use of advanced catalytic processes and continuous flow chemistry to ensure consistent quality and scalability .
Chemical Reactions Analysis
PT2977 undergoes several types of chemical reactions, including:
Oxidation: PT2977 can be oxidized under specific conditions to form various metabolites.
Reduction: Reduction reactions can modify the functional groups within PT2977, potentially altering its activity.
Substitution: Substitution reactions can introduce different functional groups, impacting the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically metabolites with altered pharmacokinetic and pharmacodynamic profiles .
Scientific Research Applications
PT2977 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of fluorination and sulfonylation on pharmacokinetics and pharmacodynamics.
Biology: Investigated for its role in modulating hypoxia-inducible factor pathways and its impact on cellular metabolism.
Medicine: Developed as a therapeutic agent for the treatment of VHL-associated cancers, particularly ccRCC. .
Mechanism of Action
PT2977 exerts its effects by inhibiting the interaction between hypoxia-inducible factor 2 alpha (HIF-2α) and hypoxia-inducible factor 1 beta (HIF-1β). This inhibition prevents the transcription of genes that promote tumor growth and angiogenesis. PT2977 specifically targets the HIF-2α pathway, which is often upregulated in VHL-associated cancers. By blocking this pathway, PT2977 can reduce tumor proliferation and improve the immune response within the tumor microenvironment .
Comparison with Similar Compounds
PT2977 is compared with other HIF-2α inhibitors, such as PT2385. While both compounds target the same pathway, PT2977 has several advantages:
Increased Potency: PT2977 has demonstrated higher potency in preclinical models compared to PT2385
Improved Pharmacokinetics: PT2977 exhibits better pharmacokinetic properties, including reduced metabolic clearance and improved plasma protein binding
Enhanced Stability: PT2977 shows greater metabolic stability, making it more suitable for oral once-daily dosing
Similar compounds include:
PT2385: The first-generation HIF-2α inhibitor with variable pharmacokinetics.
MK-3795: Another HIF-2α inhibitor with different pharmacologic properties
PT2977’s unique combination of potency, stability, and pharmacokinetic profile makes it a promising candidate for the treatment of VHL-associated cancers and other conditions involving HIF-2α dysregulation.
Properties
Molecular Formula |
C17H12F3NO4S |
|---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
3-[(2,3-difluoro-1-hydroxy-7-methylsulfonyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-fluorobenzonitrile |
InChI |
InChI=1S/C17H12F3NO4S/c1-26(23,24)12-3-2-11(13-14(12)17(22)16(20)15(13)19)25-10-5-8(7-21)4-9(18)6-10/h2-6,15-17,22H,1H3 |
InChI Key |
LOMMPXLFBTZENJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C2C(C(C(C2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetic acid](/img/structure/B12500507.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(4-fluorobenzyl)glycinamide](/img/structure/B12500513.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12500522.png)
![Ethyl 5-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12500524.png)

![Propyl 5-{[(4-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500549.png)
![1-(4-chlorobenzoyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B12500554.png)
![2,6-Diaminopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone](/img/structure/B12500558.png)
![2-{[5-(4-Bromophenyl)-4-methyl-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B12500566.png)
![3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enoic acid;hydrochloride](/img/structure/B12500578.png)
![6-ethoxy-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B12500581.png)
![N-[1-(diphenylphosphanyl)-3-methylbutan-2-yl]-2-methylpropane-2-sulfinamide](/img/structure/B12500590.png)
